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Compound of Interest

Compound Name: 1-Indanone, 2-diazo-

Cat. No.: B157840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic

compounds starting from 2-diazo-1-indanone. This versatile building block, through rhodium(II)-

catalyzed and photocatalytic reactions, offers access to a diverse range of molecular

architectures relevant to medicinal chemistry and materials science.

Synthesis of the Starting Material: 2-Diazo-1-
indanone
The synthesis of 2-diazo-1-indanone is a crucial first step and is typically achieved via a diazo

transfer reaction from 1-indanone.

Experimental Protocol: Diazo Transfer Reaction

This protocol is adapted from the procedure described by Rosenfeld, Shankar, and Shechter in

the Journal of Organic Chemistry (1988).

Materials:

1-Indanone

p-Toluenesulfonyl azide (Tosyl azide)
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Triethylamine (Et3N)

Acetonitrile (CH3CN)

Diethyl ether

Silica gel for column chromatography

Procedure:

To a solution of 1-indanone (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile to the stirred

mixture.

Allow the reaction to warm to room temperature and stir for 24 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture

of hexane and ethyl acetate to afford 2-diazo-1-indanone as a yellow solid.

Rhodium(II)-Catalyzed Synthesis of Heterocycles
Rhodium(II) acetate dimer [Rh2(OAc)4] is a highly effective catalyst for the decomposition of 2-

diazo-1-indanone, leading to the formation of a rhodium carbene intermediate. This reactive

species can then undergo a variety of transformations to yield different heterocyclic scaffolds.

Cyclopropanation: Synthesis of Spiro[cyclopropane-
1,2'-[2H]inden]-1'(3'H)-ones
The reaction of the rhodium carbene with alkenes provides a direct route to

spirocyclopropanes.
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Experimental Protocol: Cyclopropanation of Styrene

Materials:

2-Diazo-1-indanone

Styrene

Rhodium(II) acetate dimer [Rh2(OAc)4]

Dichloromethane (CH2Cl2)

Procedure:

To a solution of styrene (10 eq) in dichloromethane, add a catalytic amount of rhodium(II)

acetate dimer (0.01 eq).

Heat the mixture to reflux.

Slowly add a solution of 2-diazo-1-indanone (1.0 eq) in dichloromethane to the refluxing

mixture over a period of 1 hour using a syringe pump.

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

Cool the reaction to room temperature and remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the spiro[cyclopropane-

1,2'-[2H]inden]-1'(3'H)-one.

Quantitative Data:
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Alkene Product Yield (%) Reference

Styrene

2-

Phenylspiro[cycloprop

ane-1,2'-

[2H]inden]-1'(3'H)-one

78 [1]

Cyclohexene

Spiro[bicyclo[4.1.0]he

ptane-7,2'-

[2H]indan]-1'-one

65 [1]

Reaction with Alkynes: Synthesis of 4H-Indeno[1,2-
b]furan-4-ones
The rhodium carbene intermediate can also react with alkynes to produce fused furan

derivatives.

Experimental Protocol: Reaction with Diphenylacetylene

Materials:

2-Diazo-1-indanone

Diphenylacetylene

Rhodium(II) acetate dimer [Rh2(OAc)4]

Benzene

Procedure:

In a round-bottom flask, dissolve diphenylacetylene (2.0 eq) and a catalytic amount of

rhodium(II) acetate dimer (0.01 eq) in benzene.

Heat the solution to reflux.

Add a solution of 2-diazo-1-indanone (1.0 eq) in benzene dropwise to the refluxing mixture.
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Continue refluxing for 3 hours after the addition is complete.

Cool the reaction mixture and evaporate the solvent.

Purify the product by chromatography on silica gel.

Quantitative Data:

Alkyne Product Yield (%) Reference

Diphenylacetylene

2,3-Diphenyl-4H-

indeno[1,2-b]furan-4-

one

85 [1]

C-H Insertion: Synthesis of 2-Substituted-1-indanones
In the absence of a more reactive substrate, the rhodium carbene can undergo insertion into C-

H bonds.

Experimental Protocol: C-H Insertion into Cyclohexane

Materials:

2-Diazo-1-indanone

Cyclohexane

Rhodium(II) acetate dimer [Rh2(OAc)4]

Procedure:

Dissolve 2-diazo-1-indanone (1.0 eq) in an excess of cyclohexane.

Add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).

Heat the mixture to reflux for 4 hours.

Cool the reaction mixture and remove the excess cyclohexane under reduced pressure.
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Purify the residue by column chromatography to obtain 2-cyclohexyl-1-indanone.

Quantitative Data:

Substrate Product Yield (%) Reference

Cyclohexane
2-Cyclohexyl-1-

indanone
53 [1]

Benzene 2-Phenyl-1-indanone 45 [1]

Photocatalytic Radical Cascade Cyclization
Visible-light photocatalysis offers an alternative, milder approach to the synthesis of indanone

derivatives from diazo compounds.

Experimental Protocol: Synthesis of a Substituted Indanone

This protocol is based on the work of Xuan and coworkers, published in Organic Letters (2024).

Materials:

2-Allylbenzaldehyde

Ethyl diazoacetate

Ru(bpy)3Cl2·6H2O

N,N-Dimethylaniline (Me2NPh)

Methanol (MeOH)

Water (H2O)

Procedure:

In a reaction tube, combine 2-allylbenzaldehyde (1.0 eq), ethyl diazoacetate (3.0 eq),

Ru(bpy)3Cl2·6H2O (2.0 mol %), and N,N-dimethylaniline (1.0 eq).
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Add a 5:1 mixture of MeOH/H2O as the solvent.

Seal the tube and irradiate with blue LEDs (24 W) at room temperature for 3 hours, with

stirring.

After the reaction is complete (monitored by TLC), quench the reaction and extract the

product with an organic solvent.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data:

Aldehyde
Diazo
Compound

Product Yield (%) Reference

2-

Allylbenzaldehyd

e

Ethyl

diazoacetate

Ethyl 2-(1-oxo-

2,3-dihydro-1H-

inden-2-

yl)acetate

77
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Caption: General overview of rhodium-catalyzed heterocycle synthesis.
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Caption: A typical experimental workflow for heterocycle synthesis.
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Caption: Simplified rhodium-catalyzed reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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